tert-butylN-[2-amino-1-(3,4-difluorophenyl)ethyl]carbamate
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Overview
Description
tert-ButylN-[2-amino-1-(3,4-difluorophenyl)ethyl]carbamate is a chemical compound with the molecular formula C13H18F2N2O2 It is a derivative of carbamate and contains both amino and difluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-[2-amino-1-(3,4-difluorophenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 3,4-difluorophenyl ethylamine. The reaction is carried out under controlled conditions, often using a palladium-catalyzed cross-coupling reaction with cesium carbonate as the base in a solvent like 1,4-dioxane . The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-ButylN-[2-amino-1-(3,4-difluorophenyl)ethyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The difluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction may produce primary or secondary amines.
Scientific Research Applications
tert-ButylN-[2-amino-1-(3,4-difluorophenyl)ethyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butylN-[2-amino-1-(3,4-difluorophenyl)ethyl]carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butylN-[2-amino-1-(3,4-difluorophenyl)ethyl]carbamate include:
- tert-Butyl carbamate
- tert-Butyl N-methylcarbamate
- Phenyl carbamate
- Methyl carbamate
Uniqueness
The uniqueness of this compound lies in its combination of amino and difluorophenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[2-amino-1-(3,4-difluorophenyl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2N2O2/c1-13(2,3)19-12(18)17-11(7-16)8-4-5-9(14)10(15)6-8/h4-6,11H,7,16H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUCWWACUUFPNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C1=CC(=C(C=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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